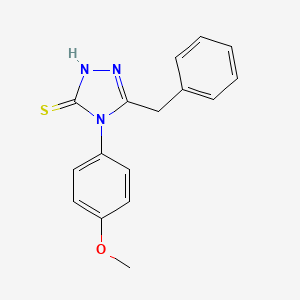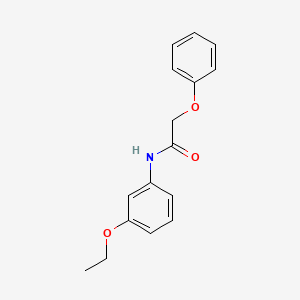
2,4-dichloro-N-(1-ethylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(1-ethylpropyl)benzamide, commonly known as DEET, is a widely used insect repellent. DEET is an effective insect repellent that has been used since the 1950s to protect humans from insect bites. It is a colorless, odorless liquid that is soluble in water and has a molecular weight of 191.7 g/mol. DEET is used in a variety of products, including sprays, lotions, and wipes. The purpose of
Applications De Recherche Scientifique
DEET is widely used as an insect repellent, but it also has other scientific research applications. DEET has been used to study the behavior of insects and how they respond to repellents. It has also been used to study the effects of insecticides on insects. DEET has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies.
Mécanisme D'action
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of humans. DEET may also interfere with the insect's ability to locate a suitable host for feeding. DEET has been shown to affect the olfactory system of insects, which is responsible for detecting odors.
Biochemical and Physiological Effects:
DEET has been shown to have a number of biochemical and physiological effects on insects. It has been shown to affect the nervous system of insects, causing paralysis and death. DEET has also been shown to affect the metabolism of insects, causing a decrease in energy production. DEET has been shown to have no significant effect on human health when used as directed.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is widely used in lab experiments to study the behavior of insects and the effects of insecticides. DEET is relatively easy to use and is effective against a wide range of insects. However, DEET is not effective against all insects and may not be suitable for all experiments. DEET is also toxic to some aquatic organisms and should be used with caution in aquatic experiments.
Orientations Futures
There are many future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and safer than DEET. Another area of research is the study of the long-term effects of DEET on human health and the environment. Further research is needed to understand the mechanism of action of DEET and to identify new targets for insecticides. Finally, research is needed to develop new methods for controlling insect populations that are resistant to DEET and other insecticides.
Méthodes De Synthèse
DEET is synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 1-ethylpropylamine to form DEET. The reaction is carried out in a solvent such as dichloromethane or chloroform.
Propriétés
IUPAC Name |
2,4-dichloro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-9(4-2)15-12(16)10-6-5-8(13)7-11(10)14/h5-7,9H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRFOTBXHXGEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
![1,7,7-trimethyl-3-(methylthio)-1,6,7,9-tetrahydro-5H-pyrano[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B5757646.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)

![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
![N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide](/img/structure/B5757685.png)

![N-phenyl-N'-[2-(phenylethynyl)phenyl]urea](/img/structure/B5757701.png)
